ethyl 2-amino-1-(naphthalen-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Ethyl 2-amino-1-(naphthalen-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least two different elements as members of its ring(s). This particular compound features a quinoxaline core fused with a pyrrole ring, and it is substituted with an ethyl ester group, an amino group, and a naphthyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1-(naphthalen-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline core, which can be achieved through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound. The resulting quinoxaline is then subjected to a series of reactions to introduce the pyrrole ring and the naphthyl group.
Formation of Quinoxaline Core: The reaction between o-phenylenediamine and a 1,2-dicarbonyl compound (such as glyoxal) in the presence of an acid catalyst yields the quinoxaline core.
Pyrrole Ring Formation: The quinoxaline derivative is then reacted with an appropriate pyrrole precursor under conditions that promote cyclization.
Naphthyl Group Introduction: The naphthyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1-(naphthalen-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups or further to hydroxylamines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Coupling Reactions: Palladium-catalyzed cross-coupling reactions often use reagents like palladium acetate (Pd(OAc)₂) and phosphine ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group typically yields nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Ethyl 2-amino-1-(naphthalen-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure, which may interact with biological targets in novel ways.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.
Materials Science: The compound’s electronic properties make it of interest in the development of organic semiconductors and other advanced materials.
Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-(naphthalen-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, where it can inhibit or modulate their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein.
Comparison with Similar Compounds
Ethyl 2-amino-1-(naphthalen-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-amino-1-(phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate: Similar structure but with a phenyl group instead of a naphthyl group.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-Amino-1-(naphthalen-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid: Similar structure but without the ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
306278-67-1 |
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Molecular Formula |
C23H18N4O2 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
ethyl 2-amino-1-naphthalen-2-ylpyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C23H18N4O2/c1-2-29-23(28)19-20-22(26-18-10-6-5-9-17(18)25-20)27(21(19)24)16-12-11-14-7-3-4-8-15(14)13-16/h3-13H,2,24H2,1H3 |
InChI Key |
FIPNEDOLYRLLSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC5=CC=CC=C5C=C4)N |
Origin of Product |
United States |
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